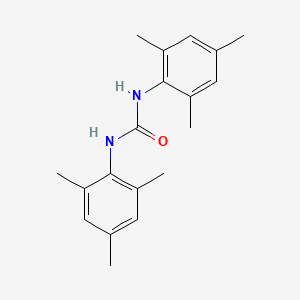

1,3-Di-(2,4,6-trimethylphenyl)urea

Cat. No. B8476207

M. Wt: 296.4 g/mol

InChI Key: PKEYCOSNQNZVFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07351845B2

Procedure details

2,4,6-Trimethylphenyl isocyanate (Lancaster Co., 20.5 g, 0.127 mol) and 2,4,6-trimethylaniline (17.2 g, 0.127 mol) were reacted in a procedure analogous to that described in Example 1, giving a brown solution. A thick, white flaky precipitate was observed to form about 2 hours after aniline addition. This material was collected by filtration, rinsed with hexanes, and dried in vacuo (crop 1). The CHCl3 reaction filtrate (also containing rinse hexanes) was set aside and was observed to produce additional white precipitate overnight. It was concentrated somewhat using a rotary evaporator and insolubles were similarly collected by filtration, rinsed with hexanes until a pinkish impurity was removed, and dried (crop 2). Three additional crops of material were collected in this fashion. Crop 3 was collected by removal of volatiles from the filtrate of crop 2, crushing the resultant solid, slurrying it in hexanes overnight, and collecting insolubles by filtration and rinsing them with hexanes. Crop 4 was collected by removal of volatiles from the filtrate of crop 3, slurrying with petroleum ether, and collecting insolubles by filtration and rinsing them with petroleum ether. Crop 5 was collected identically by treatment of the filtrate from Crop 4, using smaller slurry and rinse volumes of petroleum ether. The weights of crops 1 to 5 were 11.1 g, 8.32 g, 5.96 g, 2.30 g, and 4.19 g, respectively (total 31.9 g, 84.6%). 1H NMR (solid state CRAMPS, 500 MHz): δ 7.5 (br, aryl), 6.1 and 5.1 (NH), 1.4, 0.9 (sh), and 0.5 (sh) (overlapping, CH3). 13C{1H} NMR (solid state CPMAS, 50 MHz): δ 157.9 and 154.9 (br, C=0, 1 C), 135.0, 129.6, 128.7, and 127.6 (aryl, 12 C), 22.8, 20.0, 19.4, and 17.9 (CH3, 6 C). IR (KBr pellet): 3286 (vs), 3003 (w), 2972 (m), 2918 (s), 2855 (w), 1640 (vs), 1609 (s), 1553 (vs), 1485 (m), 1470 (sh), 1446 (sh), 1377 (w), 1308 (w), 1285 (w), 1252 (sh), 1223 (s), 1065 (w), 1032 (w), 1013 (w), 882 (w), 849 (m), 760 (w), 748 (w), 721 (sh), 696 (m), 580 (w) cm−1. FD-MS m/z (%): 296.7 (MH+, 100). Exact mass calculated for C19H24N2O: 296.19. Melting point (DSC): onset (extrapolated) 236° C., max. 240° C.

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[N:10]=[C:11]=[O:12].[CH3:13][C:14]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[C:15]=1[NH2:16].NC1C=CC=CC=1>>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[C:3]=1[NH:10][C:11]([NH:16][C:15]1[C:17]([CH3:22])=[CH:18][C:19]([CH3:21])=[CH:20][C:14]=1[CH3:13])=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(=CC(=C1)C)C)N=C=O

|

|

Name

|

|

|

Quantity

|

17.2 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(N)C(=CC(=C1)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a brown solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form about 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This material was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo (crop 1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The CHCl3 reaction filtrate (

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

also containing

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse hexanes)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce additional white precipitate overnight

|

|

Duration

|

8 (± 8) h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

It was concentrated somewhat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator and insolubles

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were similarly collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with hexanes until a pinkish impurity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried (crop 2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Three additional crops of material were collected in this fashion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crop 3 was collected by removal of volatiles from the filtrate of crop 2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crushing the resultant solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting insolubles

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing them with hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crop 4 was collected by removal of volatiles from the filtrate of crop 3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting insolubles

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing them with petroleum ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crop 5 was collected identically by treatment of the filtrate from Crop 4

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse volumes of petroleum ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

onset (extrapolated) 236° C., max

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

240° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(C(=CC(=C1)C)C)NC(=O)NC1=C(C=C(C=C1C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |